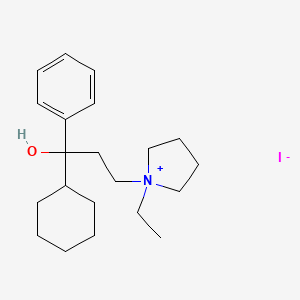
(-)-1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-ethylpyrrolidinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-1-(3-CYCLOHEXYL-3-HYDROXY-3-PHENYLPROPYL)-1-ETHYLPYRROLIDINIUM IODIDE is a complex organic compound with a unique structure that includes a pyrrolidinium core, a cyclohexyl group, a hydroxyl group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-1-(3-CYCLOHEXYL-3-HYDROXY-3-PHENYLPROPYL)-1-ETHYLPYRROLIDINIUM IODIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidinium ring, the introduction of the cyclohexyl and phenyl groups, and the final iodination step. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(+)-1-(3-CYCLOHEXYL-3-HYDROXY-3-PHENYLPROPYL)-1-ETHYLPYRROLIDINIUM IODIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the cyclohexyl or phenyl groups.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the iodide ion can produce various halogenated derivatives.
Aplicaciones Científicas De Investigación
(+)-1-(3-CYCLOHEXYL-3-HYDROXY-3-PHENYLPROPYL)-1-ETHYLPYRROLIDINIUM IODIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which (+)-1-(3-CYCLOHEXYL-3-HYDROXY-3-PHENYLPROPYL)-1-ETHYLPYRROLIDINIUM IODIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to changes in their activity and subsequent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidinium derivatives, such as:
- 1-(3-CYCLOHEXYL-3-HYDROXY-3-PHENYLPROPYL)-1-METHYLPYRROLIDINIUM IODIDE
- 1-(3-CYCLOHEXYL-3-HYDROXY-3-PHENYLPROPYL)-1-PROPYLPYRROLIDINIUM IODIDE
Uniqueness
What sets (+)-1-(3-CYCLOHEXYL-3-HYDROXY-3-PHENYLPROPYL)-1-ETHYLPYRROLIDINIUM IODIDE apart from similar compounds is its specific combination of functional groups and its stereochemistry. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
32476-62-3 |
|---|---|
Fórmula molecular |
C21H34INO |
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-(1-ethylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol;iodide |
InChI |
InChI=1S/C21H34NO.HI/c1-2-22(16-9-10-17-22)18-15-21(23,19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3,5-6,11-12,20,23H,2,4,7-10,13-18H2,1H3;1H/q+1;/p-1 |
Clave InChI |
KFVDEKRAJGIGIH-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxaspiro[4.5]dec-7-EN-9-one](/img/structure/B13822818.png)
![(2R)-N-[2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide](/img/structure/B13822831.png)
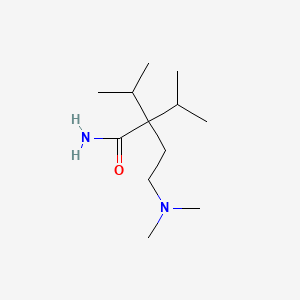
![(8S,10S,11S,13S,14S,16S,17R)-17-acetyl-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13822839.png)
![N-[(Benzyloxy)carbonyl]-3-[1-(2,4-dinitrophenyl)-1H-imidazol-5-yl]-L-alanine](/img/structure/B13822842.png)
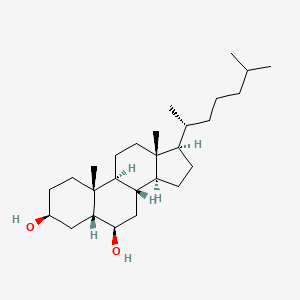
![N'-{(1E)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B13822850.png)
![N'~1~,N'~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide](/img/structure/B13822852.png)
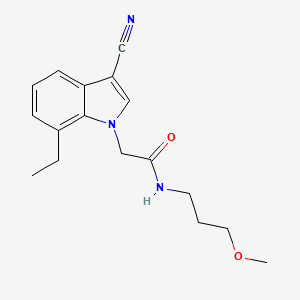
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]borinic acid](/img/structure/B13822861.png)
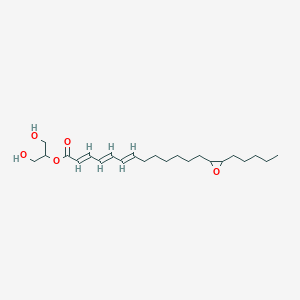

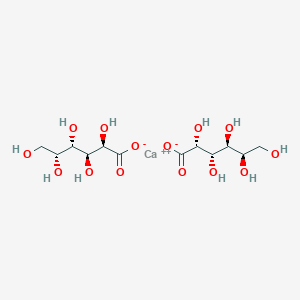
![{(2Z)-4-oxo-2-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13822893.png)
